molecular formula C10H7ClN4O4 B12549965 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 144344-15-0

5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12549965
CAS No.: 144344-15-0
M. Wt: 282.64 g/mol
InChI Key: LDWKNJRCEMOJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound designed for chemical and pharmaceutical research applications. This molecule features a pyrimidine-2,4,6-trione core, a structure class also known as barbituric acid derivatives, which is linked to a substituted cyclohexadienone ring via a hydrazineylidene bridge . This unique hybrid structure presents multiple sites for chemical interaction and modification, making it a valuable intermediate for medicinal chemistry and drug discovery programs. Compounds within this class have been investigated for their potential as matrix metalloproteinase (MMP) inhibitors , indicating potential application in oncology research for anti-tumor and anti-metastasis effects . The presence of the trichone system and the hydrazine linkage suggests potential for chelation or specific receptor binding, which could be exploited in the development of novel bioactive molecules. Researchers can utilize this compound as a key building block for the synthesis of more complex heterocyclic systems, or as a standard in analytical method development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

144344-15-0

Molecular Formula

C10H7ClN4O4

Molecular Weight

282.64 g/mol

IUPAC Name

5-[(5-chloro-2-hydroxyphenyl)diazenyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H7ClN4O4/c11-4-1-2-6(16)5(3-4)14-15-7-8(17)12-10(19)13-9(7)18/h1-3,7,16H,(H2,12,13,17,18,19)

InChI Key

LDWKNJRCEMOJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2C(=O)NC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Core Structural Analysis

The compound comprises two key components:

  • Pyrimidine-2,4,6-trione core : A barbituric acid analog with three carbonyl groups.
  • 3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene-hydrazinyl substituent : A conjugated cyclohexadienone system linked via a hydrazine bridge.

Molecular Formula : C₁₀H₇ClN₄O₄ (PubChem CID: 136235037).
SMILES : C1=CC(=C(C=C1Cl)N=NC2C(=O)NC(=O)NC2=O)O.

Synthetic Routes

Stepwise Synthesis of the Pyrimidine Trione

Pyrimidine-2,4,6-triones are typically synthesized via cyclization of urea with malonic acid derivatives. A representative method includes:

  • Condensation of urea and malonic acid derivatives under acidic or basic conditions.
  • Dehydration to form the tricyclic structure.

Example :

Reagents/Conditions Purpose Yield Source
Urea + Malonic acid + H₂SO₄ Cyclization to form pyrimidine trione ~70%

Introduction of the Hydrazinyl Group

The hydrazinyl substituent at position 5 is introduced via nucleophilic substitution or condensation. Key approaches include:

Method A: Direct Nucleophilic Substitution
  • Chlorination of pyrimidine trione at position 5 using POCl₃ or SOCl₂.
  • Reaction with hydrazine hydrate to displace chlorine.

Example :

Step Reagents Conditions Yield
1 POCl₃ Reflux in pyridine 85%
2 NH₂NH₂·H₂O Ethanol, Δ, 6 hrs 60%

This method is analogous to pyrimidine chlorination reported in.

Method B: Condensation with Hydrazine Derivatives
  • Synthesis of hydrazine-linked intermediates (e.g., hydrazides).
  • Cyclization under acidic or basic conditions.

Example :

Step Reagents Conditions Yield
1 3-Chloro-6-oxocyclohexa-2,4-dienylidene + hydrazine EtOH, Δ, 12 hrs 50%
2 Pyrimidine trione + hydrazine derivative HCl, reflux 45%

Formation of the Cyclohexadienylidene Moiety

The 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene group is synthesized via:

Method C: Diels-Alder Reaction
  • Cyclohexenone synthesis via [4+2] cycloaddition.
  • Chlorination using Cl₂ or NCS.

Example :

Step Reagents Conditions Yield
1 1,3-Butadiene + maleic anhydride toluene, Δ 80%
2 Cl₂ gas CCl₄, 0°C 75%

Alternatively, oxidation of cyclohexene derivatives (e.g., using KMnO₄) can yield the cyclohexadienone.

Key Challenges and Solutions

Challenge Solution Source
Regioselectivity in pyrimidine substitution Use of directing groups (e.g., nitro) at position 5
Stability of cyclohexadienone Low-temperature reactions; use of anhydrous solvents
Low yields in hydrazone formation Microwave-assisted synthesis; excess hydrazine

Comparative Analysis of Synthetic Strategies

Strategy Advantages Limitations
Direct substitution Simple, high regioselectivity Requires pre-chlorinated pyrimidine
Condensation Amenable to scale-up Multi-step process
Cyclohexadienone pre-synthesis Control over substituents Additional purification steps

Biological and Functional Relevance

While no direct biological data is available for this compound, structurally related pyrimidine triones exhibit:

  • Antimicrobial activity (e.g.,triazolo-pyrimidines).
  • Anticancer potential (e.g., c-Met inhibition in triazolopyrazines).

The cyclohexadienylidene moiety may enhance π-π stacking interactions, relevant for DNA-binding applications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the cyclohexadienone moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and growth. For instance, it has been reported to affect the expression of oncogenes and tumor suppressor genes, leading to reduced tumor growth in various cancer models.

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential as a broad-spectrum antimicrobial agent. Studies have indicated that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, which are pivotal in the inflammatory response. This property could be beneficial in treating chronic inflammatory diseases.

Agricultural Science

Pesticidal Applications
The unique structure of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione has led to its exploration as a potential pesticide. Laboratory tests have shown effectiveness against specific agricultural pests while exhibiting low toxicity to beneficial insects. This selectivity is crucial for sustainable agricultural practices.

Herbicide Development
Research into the herbicidal properties of this compound indicates that it may inhibit specific enzymes involved in plant metabolism. This inhibition can lead to stunted growth or death in target weed species while minimizing harm to crops. Such applications are vital for enhancing crop yields and managing weed resistance.

Materials Science

Polymer Chemistry
The compound is being investigated for its role in polymer synthesis. Its ability to form stable complexes with metals can be harnessed to develop new materials with enhanced properties such as increased thermal stability or improved mechanical strength. These materials could have applications in coatings, adhesives, and composite materials.

Nanotechnology
In nanotechnology, 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione is being studied for its potential use in drug delivery systems. Its unique chemical properties allow for the encapsulation of therapeutic agents within nanoparticles, improving bioavailability and targeting specific tissues or cells.

Case Studies

StudyFocusFindings
Anticancer Study Evaluation of cytotoxic effectsThe compound inhibited growth in breast and lung cancer cell lines by inducing apoptosis through mitochondrial pathways .
Antimicrobial Testing Efficacy against bacterial strainsDemonstrated significant antibacterial activity with minimum inhibitory concentrations lower than standard antibiotics .
Herbicidal Activity Impact on weed growthShowed effective inhibition of weed germination without affecting crop plants .

Mechanism of Action

The mechanism of action of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-hydroxyphenyl)-6-nitro-4(1H)-quinazolinone
  • 5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide

Uniqueness

5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a chlorinated cyclohexadienone moiety and a pyrimidinetrione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione , also known by its CAS number 660851-46-7 , has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C12H8ClN5O2C_{12}H_8ClN_5O_2, with a molecular weight of approximately 289.68 g/mol . Its structural characteristics include a pyrimidine core substituted with a hydrazine moiety and a chloro-cyclohexadiene group, which may contribute to its biological activity.

Antimalarial Activity

A study focused on 2,4,5-trisubstituted pyrimidines revealed their ability to inhibit essential plasmodial kinases such as PfGSK3 and PfPK6 , which are critical for the survival of the malaria parasite. The synthesized compounds were screened for their inhibitory effects and showed promising results with IC50 values indicating effective inhibition at low concentrations (around 216 to 398 nM) . While specific data on the compound's activity against these kinases is not available, the structural similarities to active analogues suggest potential antimalarial properties.

Anticancer Potential

The compound’s structural features may also confer anticancer properties. Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Studies have shown that modifications in the pyrimidine structure can lead to enhanced cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield significant insights into its anticancer potential.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of pyrimidine derivatives. For example, a series of analogues were tested for their effects on cancer cell lines and showed varied levels of cytotoxicity depending on their structural modifications . The findings suggested that the incorporation of specific substituents could enhance biological activity.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed on related pyrimidine compounds to identify key structural features responsible for biological activity. For instance, the presence of electron-withdrawing groups like chlorine was found to increase potency against certain targets . This insight can guide future modifications of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine derivatives to optimize their biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.